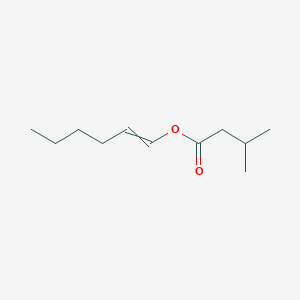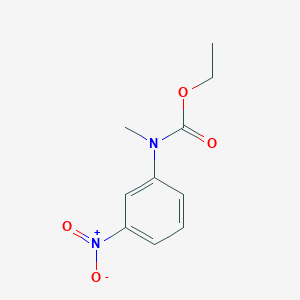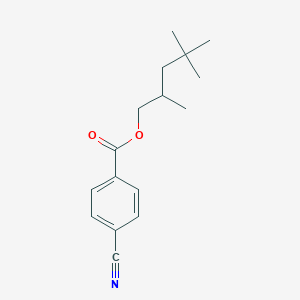
2,4,4-Trimethylpentyl 4-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylpentyl 4-cyanobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanobenzoate group attached to a 2,4,4-trimethylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 2,4,4-trimethylpentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylpentyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanobenzoate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2,4,4-Trimethylpentyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylpentyl 4-cyanobenzoate involves its interaction with specific molecular targets. The cyanobenzoate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trimethylpentyl chain can influence the compound’s hydrophobicity and its ability to penetrate cell membranes, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzoic acid: A precursor in the synthesis of 2,4,4-Trimethylpentyl 4-cyanobenzoate.
2,4,4-Trimethylpentanol: Another precursor used in the esterification process.
Bis(2,4,4-trimethylpentyl)phosphinic acid: A related compound with different functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of a cyanobenzoate group and a trimethylpentyl chain
Properties
CAS No. |
86590-88-7 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
2,4,4-trimethylpentyl 4-cyanobenzoate |
InChI |
InChI=1S/C16H21NO2/c1-12(9-16(2,3)4)11-19-15(18)14-7-5-13(10-17)6-8-14/h5-8,12H,9,11H2,1-4H3 |
InChI Key |
UHFDUGNHWUNOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)COC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


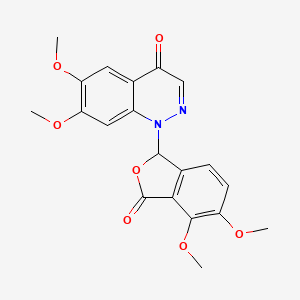
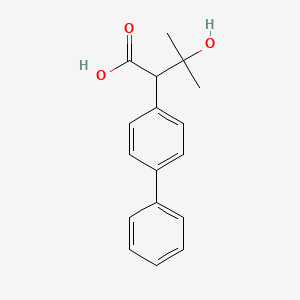
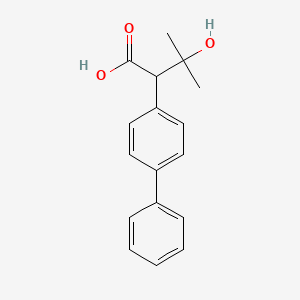
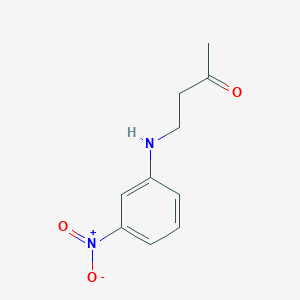
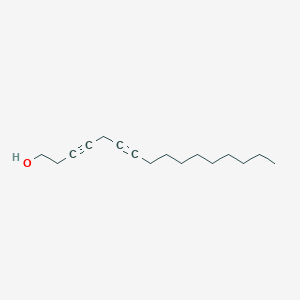

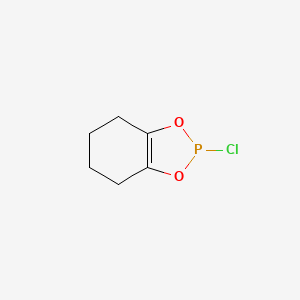
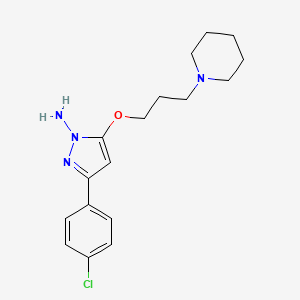
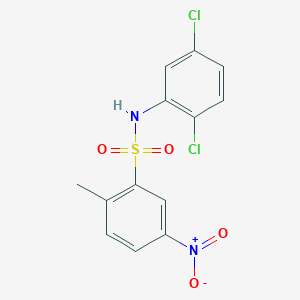
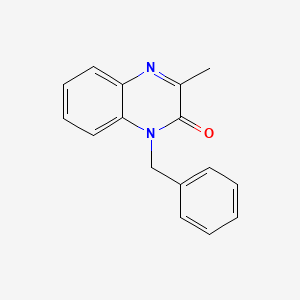
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
